

The Chemical and Biological Profile of Elasnin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elasnin*

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Abstract

Elasnin, a natural product first isolated from *Streptomyces noboritoensis*, is a bioactive small molecule initially characterized as a potent and specific inhibitor of human granulocyte elastase. Decades after its discovery, research has unveiled a second, compelling activity for **Elasnin**: the inhibition and eradication of bacterial biofilms, particularly those of the formidable pathogen Methicillin-resistant *Staphylococcus aureus* (MRSA). This guide provides a comprehensive technical overview of **Elasnin**, detailing its chemical structure, physicochemical properties, and dual biological functions. It consolidates quantitative data from key studies, outlines detailed experimental protocols for its biological evaluation, and visualizes its mechanism of action against MRSA biofilms. This document serves as a core resource for researchers investigating **Elasnin** as a potential therapeutic agent for either inflammatory diseases or biofilm-associated infections.

Chemical Structure and Physicochemical Properties

Elasnin is an α -pyrone derivative with four alkyl chains. Its structure was elucidated through elemental analysis, mass spectrometry, and NMR spectroscopy[1][2].

- IUPAC Name: 3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one[3]
- Molecular Formula: $C_{24}H_{40}O_4$ [3][4]

- Molecular Weight: 392.58 g/mol [3][4]

The key physicochemical properties of **Elasnin** are summarized in the table below.

Property	Value	Reference(s)
Appearance	Colorless, viscous oil	[1][4]
Molecular Formula	C ₂₄ H ₄₀ O ₄	[3][4]
Molecular Weight	392.58 g/mol	[3][4]
UV Absorption (λ _{max})	291 nm in Ethanol (ε = 7,760)	[4]
Solubility	Soluble in ethanol, methanol, DMSO	
CAS Registry Number	68112-21-0	[3]

Biological Properties and Quantitative Data

Elasnin exhibits two primary, distinct biological activities: inhibition of human granulocyte elastase and potent disruption of bacterial biofilms.

Elastase Inhibition

Elasnin was originally discovered as a specific inhibitor of human granulocyte elastase, showing significantly less activity against other proteases like pancreatic elastase, chymotrypsin, and trypsin[4]. This specificity suggests a potential therapeutic role in inflammatory conditions characterized by excessive elastase activity.

Enzyme Target	50% Inhibitory Concentration (IC ₅₀)	Molar IC ₅₀	Reference(s)
Human Granulocyte Elastase	1.3 µg/mL	3.3 x 10 ⁻⁶ M	[4]
Pancreatic Elastase	30.1 µg/mL	76.8 x 10 ⁻⁶ M	[4]

Anti-Biofilm and Antimicrobial Activity

More recent studies have highlighted **Elasnin**'s efficacy as an anti-biofilm agent, capable of both preventing biofilm formation and eradicating established, mature biofilms of MRSA and various marine bacteria[1]. This activity is particularly noteworthy as it occurs at concentrations that are not cytotoxic.

Organism/Strain	Assay Type	Value (µg/mL)	Reference(s)
Methicillin-resistant S. aureus (MRSA)	MBIC ₉₀	1.25 - 2.5	
Methicillin-resistant S. aureus (MRSA)	MBEC ₅₀	0.63 - 1.25	
Daptomycin-Resistant MRSA	MBEC	0.625	
Wild-Type MRSA	MBEC	2.5	
Marine Gram-Positive Bacteria	MBIC ₅₀₋₉₀	1.25 - 5.0	[1]
Marine Gram-Negative Bacteria	MBIC ₅₀₋₉₀	1.25 - 10.0	[1]
S. aureus B04 (Planktonic)	MIC	5.0 - 10.0	[1]
Idiomarina sediminum N28 (Planktonic)	MIC	5.0 - 10.0	[1]

- MIC: Minimum Inhibitory Concentration (planktonic cells)
- MBIC: Minimum Biofilm Inhibitory Concentration (prevention of formation)
- MBEC: Minimum Biofilm Eradication Concentration (eradication of pre-formed biofilm)

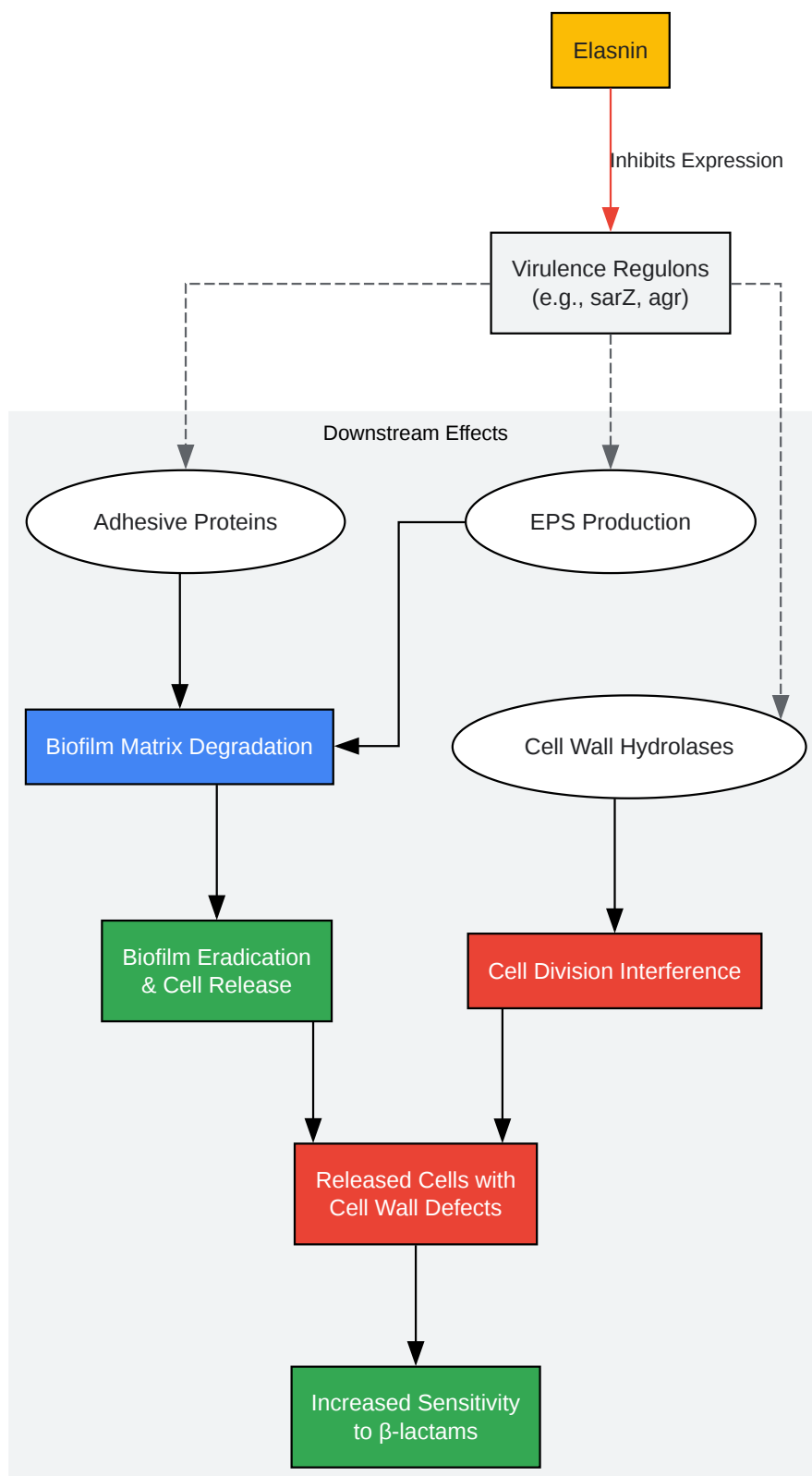
Cytotoxicity

Elasnin demonstrates a favorable safety profile in vitro, with low cytotoxicity observed against mammalian cell lines at concentrations effective against biofilms.

Cell Line	Cytotoxicity Observation	Reference(s)
Neuro2	No cytotoxicity observed at 10 µg/mL	
HT22	No cytotoxicity observed at concentrations up to 25 µg/mL	

Mechanism of Action: MRSA Biofilm Eradication

Elasnin's anti-biofilm activity against MRSA is not primarily bactericidal. Instead, it functions by disrupting the biofilm matrix and interfering with key cellular processes, leading to the dispersal of the biofilm and increased susceptibility of the released cells to conventional antibiotics. The proposed mechanism involves the downregulation of virulence regulons which, in turn, represses the expression of factors essential for biofilm integrity and cell division. A key regulator implicated in this process is sarZ.



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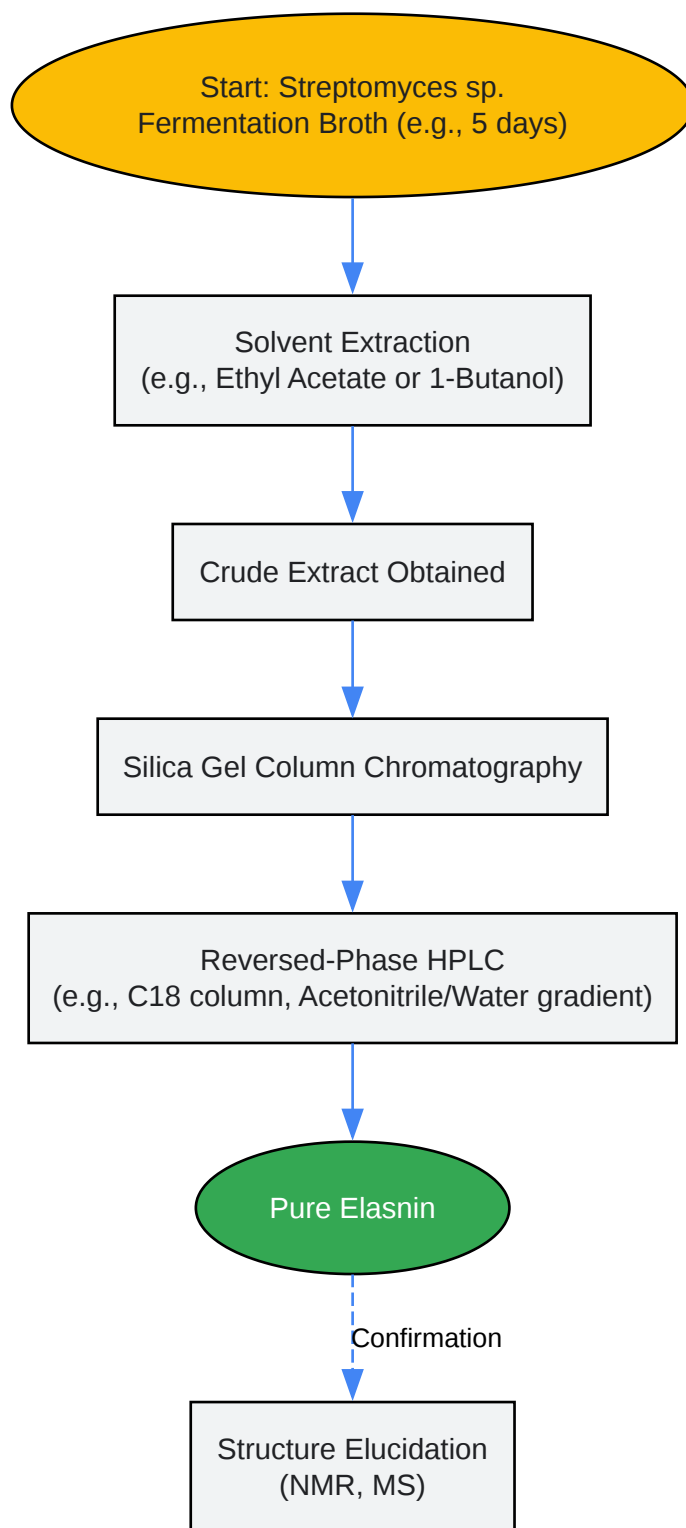
Proposed mechanism of **Elasnin**-induced MRSA biofilm eradication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **Elasnin**'s biological activities.

Isolation and Purification of Elasnin

Elasnin is a secondary metabolite produced by strains of *Streptomyces*. The following workflow outlines its isolation from a fermentation broth.



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General workflow for the isolation and purification of **Elasin**.

Human Granulocyte Elastase Inhibition Assay

The following is a representative protocol for determining elastase inhibition, as the specific details from the original 1978 study are not fully available. This protocol is based on modern, standard methodologies using a synthetic substrate.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, pH 8.0.
 - Enzyme Solution: Prepare a working solution of human neutrophil elastase (e.g., 0.2-0.5 units/mL) in cold assay buffer immediately before use.
 - Substrate Solution: Prepare a solution of a chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in the assay buffer.
 - Inhibitor (**Elasnin**) Solution: Prepare a stock solution of **Elasnin** in DMSO and create serial dilutions in the assay buffer.
- Assay Procedure (96-well plate format):
 - To each well, add 50 μ L of assay buffer.
 - Add 50 μ L of the **Elasnin** solution at various concentrations (or buffer for control).
 - Add 50 μ L of the elastase enzyme solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding 100 μ L of the substrate solution to each well.
 - Immediately monitor the change in absorbance (e.g., at 410 nm for p-nitroanilide) or fluorescence over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration of **Elasnin**.
 - Determine the percentage of inhibition relative to the control (no inhibitor).

- Plot the percent inhibition against the logarithm of the **Elasnin** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of **Elasnin** required to prevent biofilm formation.

- Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., MRSA) in a suitable broth (e.g., Tryptic Soy Broth with 1% glucose). Dilute the culture to a standardized cell density of approximately 1×10^7 CFU/mL.
- Plate Preparation: In a 96-well flat-bottom tissue culture plate, add 100 μ L of the standardized bacterial suspension to each well.
- Treatment: Add 100 μ L of **Elasnin** (serially diluted in the same broth) to the wells to achieve the desired final concentrations. Include wells with no **Elasnin** as positive growth controls.
- Incubation: Incubate the plate at 37°C for 24 hours without agitation.
- Quantification:
 - Gently discard the planktonic culture from the wells.
 - Wash each well twice with 200 μ L of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
 - Fix the remaining biofilm with 150 μ L of methanol for 20 minutes.
 - Remove the methanol and allow the plate to air dry.
 - Stain the biofilm by adding 150 μ L of 0.1% crystal violet solution to each well for 15 minutes.
 - Wash away excess stain with water and dry the plate.
 - Solubilize the bound dye by adding 200 μ L of 95% ethanol to each well.

- Measure the absorbance at 450-595 nm. The MBIC is the lowest concentration of **Elasnin** that prevents visible biofilm formation (i.e., results in an absorbance reading similar to the negative control).

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of **Elasnin** required to eradicate a pre-formed, mature biofilm.

- Biofilm Formation: Form a mature biofilm in a 96-well plate as described in steps 1-4 of the MBIC protocol.
- Treatment: After the 24-hour incubation, discard the planktonic culture and wash the wells twice with sterile PBS. Add 200 μ L of fresh broth containing serial dilutions of **Elasnin** to the wells with the established biofilm.
- Incubation: Incubate the plate for an additional 24 hours at 37°C.
- Quantification of Viable Cells:
 - Discard the treatment media and wash the wells twice with PBS.
 - Determine the viability of the remaining biofilm cells using a metabolic assay like the MTT assay. Add 100 μ L of sterile media and 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
 - Add 100 μ L of a solubilization solution (e.g., SDS-HCl) and incubate overnight to dissolve the crystals.
 - Measure the absorbance at 570 nm. The MBEC is typically defined as the lowest concentration that results in a significant reduction (e.g., 50% or 90%) in viable cells compared to the untreated control biofilm.

Conclusion

Elasnin presents a fascinating dual-action profile, acting as both a specific human granulocyte elastase inhibitor and a potent MRSA anti-biofilm agent. Its high efficacy in eradicating mature biofilms at non-cytotoxic concentrations makes it a compelling candidate for further preclinical development. The detailed chemical and biological data, along with the robust experimental protocols provided in this guide, offer a solid foundation for researchers aiming to explore the full therapeutic potential of this unique natural product. Future studies should focus on in vivo efficacy models for both inflammatory and infectious disease applications to translate these promising in vitro findings.

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